

A Comprehensive Toxicological Profile of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

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Introduction

Methyl N-acetylanthranilate (CAS No. 2719-08-6), also known as methyl 2-acetamidobenzoate, is a synthetic flavoring and fragrance ingredient. Its use in various consumer products, including cosmetics, foods, and toiletries, necessitates a thorough understanding of its toxicological profile to ensure consumer safety.^{[1][2][3]} This technical guide provides an in-depth summary of the available toxicological data on **Methyl N-acetylanthranilate**, focusing on key endpoints relevant to safety assessment. The information is compiled from scientific opinions, regulatory assessments, and peer-reviewed studies, with a focus on quantitative data and experimental methodologies.

Acute Toxicity

The acute toxicity of **Methyl N-acetylanthranilate** has been evaluated via oral and dermal routes. The available data indicate a low order of acute toxicity.

Table 1: Acute Toxicity Data

Route	Species	No. of Animals / Dose Group	LD50 (g/kg bw)	Reference
Oral	Rat	10	3.7 (3.0 – 4.5)	[4]
Oral	Rat	4 (females)	>2.25 <3.38	[4]

| Dermal | Rabbit | 4 | >5 |[4] |

Experimental Protocols

Oral LD50 Study (Rat)

- Methodology: In a range-finding study, female rats (4 per dose group) were administered **Methyl N-acetylanthranilate** via oral gavage at doses ranging from 1 to 11.3 g/kg body weight.[4]
- Observation Period: Animals were observed for 7 days post-dosing.[4]
- Endpoints: Mortality, clinical signs of toxicity, and gross autopsy findings were recorded. At doses below 2.25 g/kg bw, no mortality or clinical signs of adverse effects were observed. At 3.38 g/kg bw, 100% mortality occurred.[4] Clinical signs at higher doses included a brief period of increased exploratory behavior, followed by decreased motor activity, piloerection, and red-colored nasal discharge before death, which occurred 18-48 hours after dosing.[4]

Irritation and Corrosivity

Studies on skin irritation indicate that **Methyl N-acetylanthranilate** is non-irritating.

Experimental Protocols

Skin Irritation Study (Hairless Mouse)

- Methodology: A 100% concentration of **Methyl N-acetylanthranilate** (20 µl/5cm²) was applied via open application to the skin of Skh:hairless-1 mice.[4]
- Observation Period: Evaluations for irritation were conducted at 2.5, 4.5, 24.5, and 48.5 hours after application.[4]

- Results: The substance was found to be non-irritating at non-irradiated locations.[4]

Skin Sensitization

Multiple studies in guinea pigs suggest that **Methyl N-acetylanthranilate** is not a skin sensitizer. However, it is noted that no Local Lymph Node Assay (LLNA) data are available.[4]

Experimental Protocols

Guinea Pig Maximization Test (Modified)

- Induction Phase:
 - Two intradermal injections of 0.1 ml of a 5% solution of the test substance co-administered with 0.1 ml of Freund's Complete Adjuvant (FCA).[4]
 - Dermal application with an occluded patch of 250 mg of the substance at 25% in petrolatum.[4]
- Challenge Phase: A challenge dose was administered on day 21 via a 24-hour occluded dermal application of a subirritant concentration.[4]
- Results: The study concluded that **Methyl N-acetylanthranilate** was not sensitizing.[4]

Phototoxicity

A significant toxicological concern for **Methyl N-acetylanthranilate** is its phototoxic potential. It is considered phototoxic but not photoallergenic.[5]

Table 2: Phototoxicity Data

Endpoint	Species	Result	Reference
Phototoxicity	Human	Phototoxic	[1][4]
Photoallergenicity	Human	Not photoallergenic	[4][5]

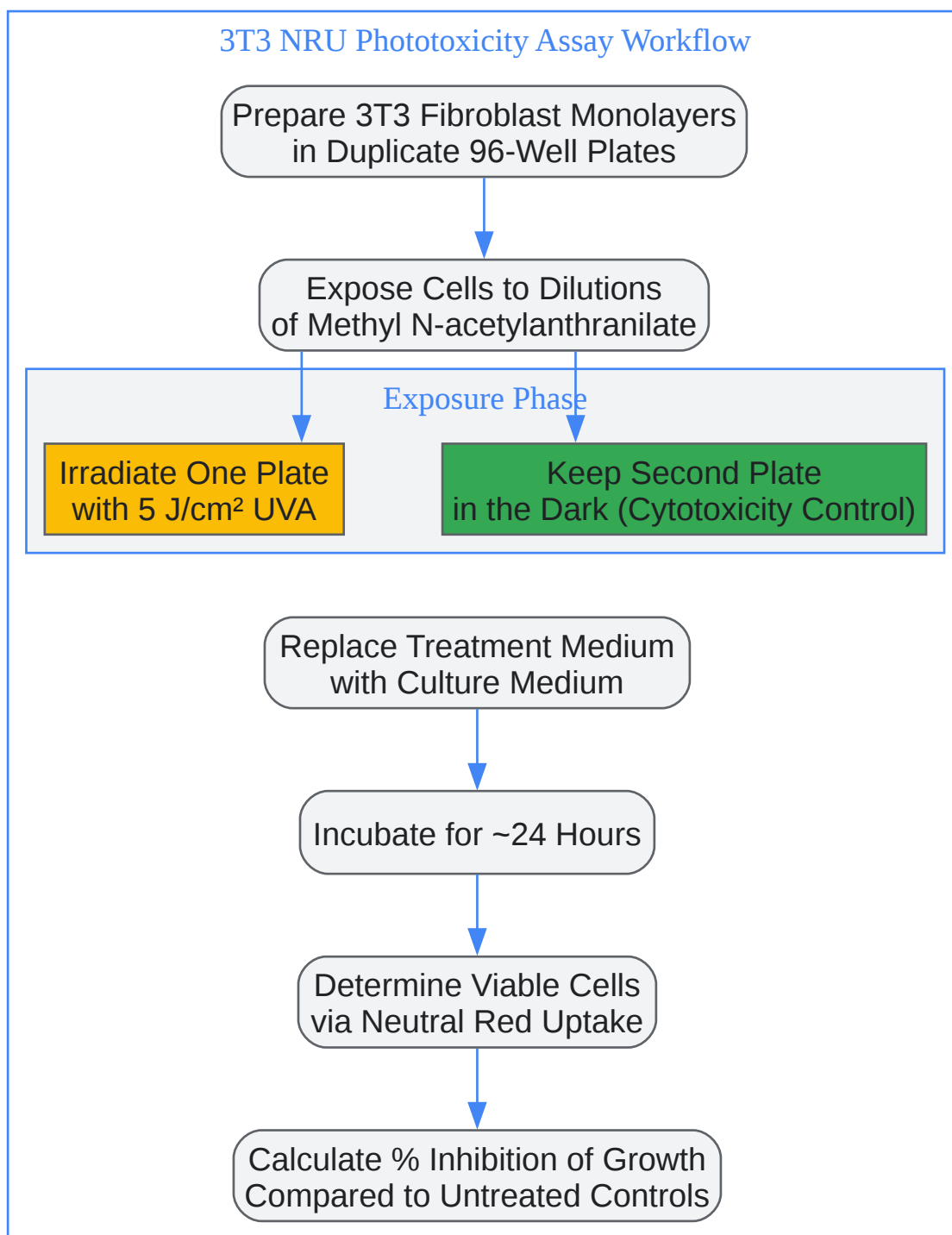
| NOEL (Phototoxicity) | Human | 0.5% (with 16 J UVA/cm²) |[4][5] |

Experimental Protocols

Human Phototoxicity Study

- Induction Phase: Test preparations were applied twice a week for three weeks to the same skin site. Within 10 minutes of patch removal, the site was irradiated with 2 Minimal Erythema Doses (MED) from a mixed UVA/B light source.[\[6\]](#)
- Rest Period: A 2-week rest period followed the induction phase.[\[6\]](#)
- Challenge Phase: The preparations were applied in duplicate to naive skin sites. After approximately 24 hours, one site was irradiated with 16 J/cm² UVA followed by 0.75 MED UVB.[\[6\]](#)
- Observation: Sites were observed at 1, 24, 48, and 72 hours post-irradiation. The majority of responses consisted of slight to mild erythema at the irradiated sites.[\[6\]](#)

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay This assay provides an in vitro method for assessing phototoxic potential.



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Workflow for the in vitro 3T3 NRU phototoxicity assay.

Genotoxicity

The available data suggest that **Methyl N-acetylanthranilate** is not genotoxic, although regulatory bodies have noted that the data set is limited.[1][4][5]

Experimental Protocols

Unscheduled DNA Synthesis (UDS) Assay

- Methodology: The assay was performed using cultured hepatocytes from ACI rats.[4]
- Concentrations: Cells were exposed to **Methyl N-acetylanthranilate** at concentrations ranging from 0.00001 to 0.001 M.[4]
- Results: The substance did not induce unscheduled DNA synthesis under the experimental conditions.[4]

Repeated Dose Toxicity

Data on repeated dose toxicity is available from subchronic studies.

Table 3: Repeated Dose Toxicity Data

Endpoint	Species	Result	Reference
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| NOAEL | Rat | 244 mg/kg/day |[5] |

Carcinogenicity

There are no available studies on the carcinogenicity of **Methyl N-acetylanthranilate**. [4][7] A point of concern is that as a secondary amine, it may be susceptible to nitrosation, which can lead to the formation of nitrosamines.[1][8] Nitrosamines are a class of compounds considered to be potent carcinogens.[1] Therefore, it is recommended that **Methyl N-acetylanthranilate** not be used in combination with nitrosating agents and that nitrosamine content in products should be less than 50 µg/kg.[8]

Reproductive and Developmental Toxicity

There is a lack of adequate data to fully assess the reproductive and developmental toxicity of **Methyl N-acetylanthranilate**.^[4] One available study in mice was only reported in an abstract, with incomplete methodological details.^[4]

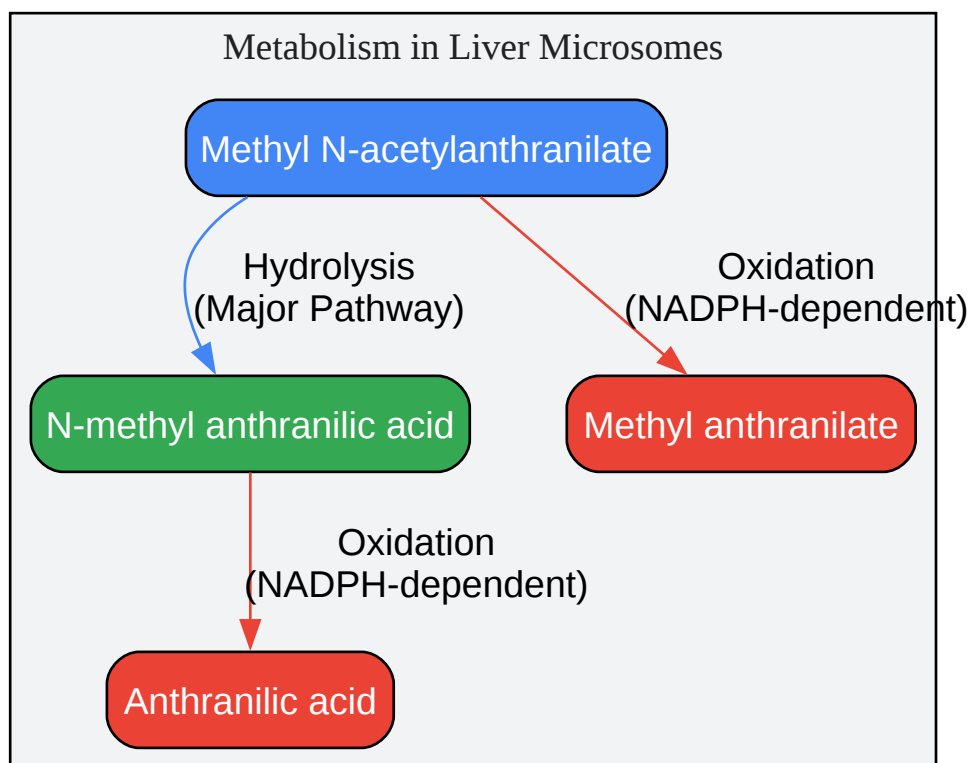
Table 4: Developmental Toxicity Data (Analog Substance)

Substance	Endpoint	Species	Result	Reference
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| Methyl Anthranilate | Developmental NOAEL | Rat | 768.4 mg/kg/day |^[5] |

Toxicokinetics and Metabolism

In vitro studies using guinea pig liver preparations have elucidated the primary metabolic pathways of **Methyl N-acetylanthranilate**. The main reactions are hydrolysis and oxidation.^[5]



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In vitro metabolic pathway of **Methyl N-acetylanthranilate**.

Experimental Protocols

In Vitro Metabolism Study

- Methodology: **Methyl N-acetylanthranilate** was incubated with guinea pig liver microsomes (5 µg protein) or cytosol (50 µg protein) for 5 minutes at 37°C.[5] For oxidation studies, an NADPH-generating system was included.[5]
- Analysis: The formation of metabolites was analyzed by HPLC.[5]
- Results: The compound was primarily hydrolyzed to N-methyl anthranilic acid, a reaction that did not require NADPH and was 18-fold more active in microsomes than in cytosol.[5] In the presence of NADPH, both **Methyl N-acetylanthranilate** and its hydrolyzed metabolite were oxidized.[5]

Conclusion

Methyl N-acetylanthranilate exhibits low acute oral and dermal toxicity and is not considered a skin irritant or sensitizer based on available data. The primary toxicological concern is its phototoxicity, which has led to restrictions on its use in leave-on cosmetic products intended for application on sun-exposed areas.[4][8][9] While current genotoxicity data are negative, the dataset is considered incomplete. Significant data gaps exist for carcinogenicity and reproductive/developmental toxicity. The potential for nitrosamine formation is a recognized risk that must be managed in product formulations. Further research in these areas is necessary to complete the safety profile of this compound.

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- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Methyl N-acetylanthranilate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181298#toxicological-data-on-methyl-n-acetylanthranilate]

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